molecular formula C8H13NO3 B141501 [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-62-2

[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate

Cat. No. B141501
M. Wt: 171.19 g/mol
InChI Key: HPSUIEBVDOKXPY-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate, also known as proline ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including drug discovery, catalysis, and material science. In

Scientific Research Applications

Proline ester has shown significant potential in various scientific research applications. One of the most promising applications is in drug discovery. Proline ester has been found to exhibit potent antiviral, antibacterial, and anticancer activity. This compound has also been used as a chiral auxiliary in asymmetric synthesis, which is a critical step in the production of many pharmaceuticals.

Mechanism Of Action

The mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Proline ester has also been found to inhibit the replication of viruses by interfering with their ability to bind to host cells.

Biochemical And Physiological Effects

Proline ester has been shown to have a variety of biochemical and physiological effects. Studies have found that this compound can reduce inflammation, improve wound healing, and enhance immune function. Proline ester has also been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its ease of synthesis. This compound can be synthesized in large quantities, making it suitable for industrial applications. However, one limitation of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is its relatively low solubility in water, which may make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the scientific research of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester. One potential direction is the development of new drugs based on this compound. Proline ester has shown promising results in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another future direction is the exploration of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester's catalytic properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, and further research may lead to the development of new and more efficient catalytic systems.
Conclusion:
In conclusion, [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester is a promising compound that has shown significant potential in various scientific research applications. This compound has been found to exhibit potent antiviral, antibacterial, and anticancer activity, and has also been used as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester and to explore its potential in drug discovery, catalysis, and material science.

Synthesis Methods

The synthesis of [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate ester involves the reaction between [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate and acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be easily scaled up for industrial applications.

properties

CAS RN

127127-62-2

Product Name

[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate

InChI

InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1

InChI Key

HPSUIEBVDOKXPY-POYBYMJQSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C

SMILES

CC(C)C1C(NC1=O)OC(=O)C

Canonical SMILES

CC(C)C1C(NC1=O)OC(=O)C

synonyms

2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI)

Origin of Product

United States

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